molecular formula C11H21N B14616985 2-Cyclopentyl-1-methylpiperidine CAS No. 57070-55-0

2-Cyclopentyl-1-methylpiperidine

Katalognummer: B14616985
CAS-Nummer: 57070-55-0
Molekulargewicht: 167.29 g/mol
InChI-Schlüssel: WKYFNFYTPPZSMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyclopentyl-1-methylpiperidine is an organic compound belonging to the class of piperidines, which are six-membered heterocyclic amines. This compound features a cyclopentyl group attached to the nitrogen atom of a piperidine ring, along with a methyl group at the 1-position. Piperidines are known for their significant roles in medicinal chemistry and organic synthesis due to their versatile chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopentyl-1-methylpiperidine typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopentylamine with 1-chloromethylpiperidine under basic conditions. The reaction proceeds through nucleophilic substitution, forming the desired piperidine derivative.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Cyclopentyl-1-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different piperidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Alkyl halides and strong bases such as sodium hydride (NaH) are often employed.

Major Products: The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted piperidines.

Wissenschaftliche Forschungsanwendungen

2-Cyclopentyl-1-methylpiperidine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of biological pathways and enzyme interactions.

    Medicine: Piperidine derivatives are explored for their potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: It is utilized in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2-Cyclopentyl-1-methylpiperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

    Piperidine: The parent compound, which lacks the cyclopentyl and methyl groups.

    Cyclopentylamine: A simpler analog with only the cyclopentyl group attached to the amine.

    1-Methylpiperidine: A derivative with only the methyl group at the 1-position.

Uniqueness: 2-Cyclopentyl-1-methylpiperidine is unique due to the presence of both cyclopentyl and methyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in organic synthesis and its utility in medicinal chemistry.

Eigenschaften

CAS-Nummer

57070-55-0

Molekularformel

C11H21N

Molekulargewicht

167.29 g/mol

IUPAC-Name

2-cyclopentyl-1-methylpiperidine

InChI

InChI=1S/C11H21N/c1-12-9-5-4-8-11(12)10-6-2-3-7-10/h10-11H,2-9H2,1H3

InChI-Schlüssel

WKYFNFYTPPZSMJ-UHFFFAOYSA-N

Kanonische SMILES

CN1CCCCC1C2CCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.